5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

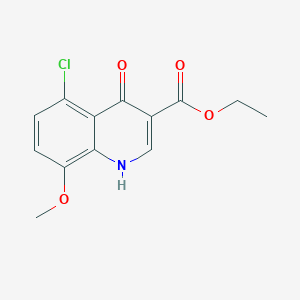

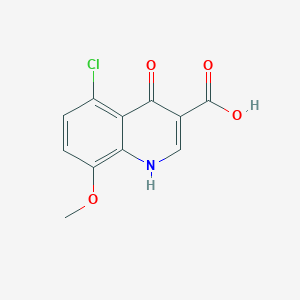

“5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid” is a chemical compound that belongs to the class of quinolines . Its molecular formula is C13H12ClNO4 and it has a molecular weight of 281.69 .

Molecular Structure Analysis

The molecular structure of “5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also has functional groups such as a chloro group, a hydroxy group, a methoxy group, and a carboxylic acid group attached to the quinoline core .Scientific Research Applications

Drug Discovery: Tuberculosis Treatment

In the field of drug discovery, this compound has shown promise in the treatment of tuberculosis. It’s been used to develop derivatives that exhibit potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Organic Synthesis: Building Block

As a building block in organic synthesis, this compound’s versatile structure allows for the creation of a wide range of organic molecules. Its reactivity is leveraged to form bonds with various functional groups, leading to the synthesis of complex organic compounds .

Pharmacology: Anti-Tumor Activity

In pharmacological research, derivatives of this compound have been explored for their anti-tumor activities. The presence of the hydroxy group allows for modifications that can target and inhibit the proliferation of cancer cells .

Material Science: Organic Semiconductor

In material science, this compound’s electronic properties are of interest for the development of organic semiconductors. Its conjugated system and ability to accept and donate electrons make it suitable for use in electronic devices .

Analytical Chemistry: Chromatography Standards

This compound can also serve as a standard in chromatographic analyses. Its unique retention time and spectral properties allow for its use as a reference compound in the identification and quantification of related substances .

Chemical Education: Research Tool

Lastly, in chemical education, this compound is used as a research tool to teach advanced synthesis techniques and analytical methods. It provides a practical example of how theoretical knowledge is applied in real-world chemical research .

properties

IUPAC Name |

5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c1-17-7-3-2-6(12)8-9(7)13-4-5(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHXPACQQGMJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352763 |

Source

|

| Record name | F3099-6315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

CAS RN |

641993-16-0 |

Source

|

| Record name | 5-Chloro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641993-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | F3099-6315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/no-structure.png)